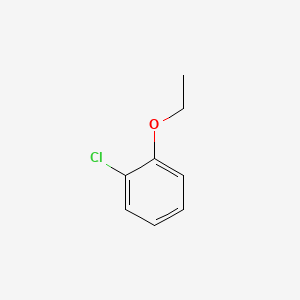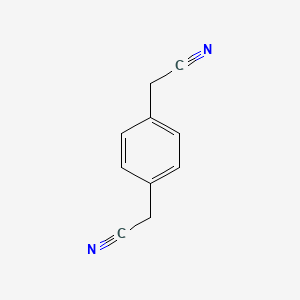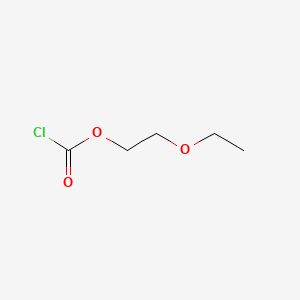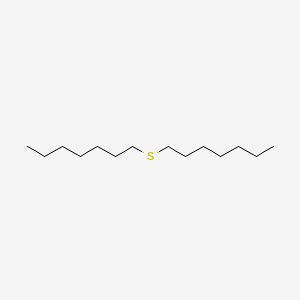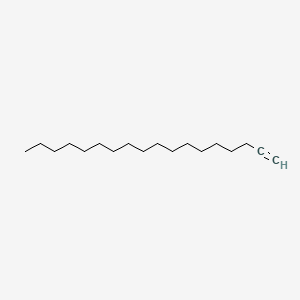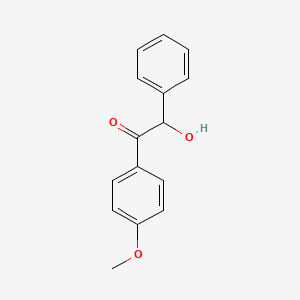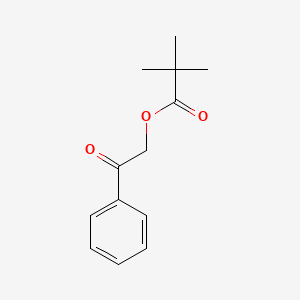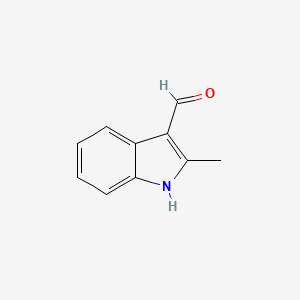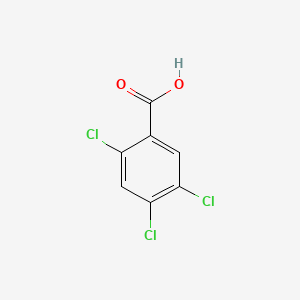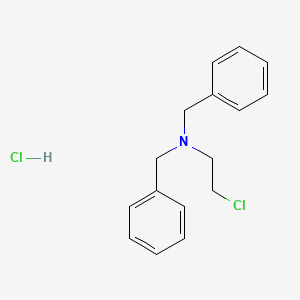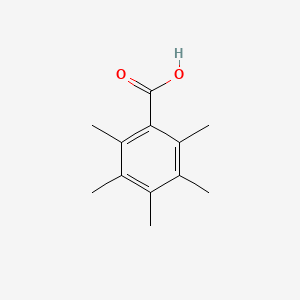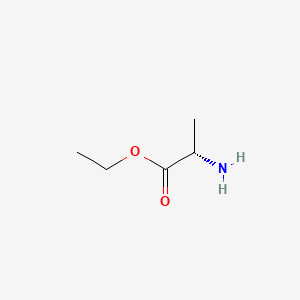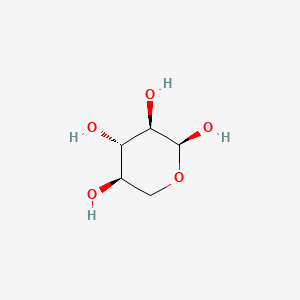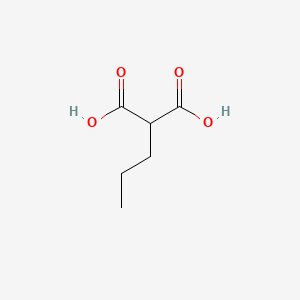
2-Propylmalonic acid
Übersicht
Beschreibung
2-Propylmalonic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group . It is functionally related to succinic acid .
Synthesis Analysis
2,2-Dipropylmalonic acid is synthesized by hydrolysis of diethyl dipropyl malonate with potassium hydroxide solution in ethanol refluxed for 4 hours .
Molecular Structure Analysis
The molecular formula of 2-Propylmalonic acid is C6H10O4 . The InChI representation is InChI=1S/C6H10O4/c1-2-3-4 (5 (7)8)6 (9)10/h4H,2-3H2,1H3, (H,7,8) (H,9,10) . The Canonical SMILES representation is CCCC (C (=O)O)C (=O)O .
Physical And Chemical Properties Analysis
The molar mass of 2-Propylmalonic acid is 146.142 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure . The density of the compound can be determined under various conditions .
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Marker in Propionic Acidemia and Related Disorders
2-Propylmalonic acid plays a crucial role in the diagnosis and understanding of propionic acidemia and methylmalonic aciduria. These conditions are inborn errors of metabolism, characterized by the accumulation of propionic acid and methylmalonic acid due to enzyme deficiencies. Propionic acidemia, in particular, is marked by an accumulation of propionic acid and related compounds like 2-propylmalonic acid. These metabolites are typically detected in body fluids like urine and blood, serving as key diagnostic markers (Baumgartner et al., 2014), (Rashed et al., 1995).
2. Study of Organic Acidurias
Research on organic acidurias, a group of metabolic disorders that include propionic acidemia, often involves the analysis of 2-propylmalonic acid. Techniques like proton nuclear magnetic resonance spectroscopy and tandem mass spectrometry have been utilized to identify and study the metabolites, including 2-propylmalonic acid, in these conditions. These studies provide insights into the biochemical pathways affected in organic acidurias and guide clinical management strategies (Iles et al., 1985), (Chace et al., 2001).
3. Neurological Research
The metabolites of 2-propylmalonic acid have been studied in the context of neurodegenerative conditions. For example, in methylmalonic aciduria, a disorder that leads to the accumulation of propionate and 2-propylmalonic acid, research has been conducted to understand their impact on the brain. This includes studies on organotypic brain cell cultures, which have shown that these metabolites can induce neurological changes and damage, providing valuable information for understanding the neuropathogenesis of these metabolic disorders (Jafari et al., 2013).
4. Enzymatic Research in Organic Synthesis
2-Propylmalonic acid derivatives are used in the field of organic synthesis, particularly in the development of pharmaceutical agents. For instance, enzymatic methods have been explored for synthesizing enantiomerically pure compounds from malonic acid derivatives, including 2-propylmalonic acid. This approach is significant in pharmaceutical research, where the synthesis of enantiomerically pure compounds is crucial (Brunner & Schmidt, 2000), (Terao et al., 2003).
Eigenschaften
IUPAC Name |
2-propylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJODAWOFNASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210603 | |
| Record name | n-Propylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylmalonic acid | |
CAS RN |
616-62-6 | |
| Record name | n-Propylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



